molecular formula C11H12O4 B083490 Ethyl p-acetoxybenzoate CAS No. 13031-45-3

Ethyl p-acetoxybenzoate

Cat. No. B083490
CAS RN: 13031-45-3
M. Wt: 208.21 g/mol
InChI Key: ACGYGMKFCVDVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl p-acetoxybenzoate, also known as ethyl 4-acetoxybenzoate or benzocaine ethyl ester, is a chemical compound that belongs to the class of esters. It is commonly used as a local anesthetic and a pain reliever in the medical and dental fields. Ethyl p-acetoxybenzoate is synthesized through a simple and efficient method, and its mechanism of action involves inhibiting the transmission of nerve impulses.

Mechanism Of Action

The mechanism of action of Ethyl p-acetoxybenzoate p-acetoxybenzoate involves inhibiting the transmission of nerve impulses. It does this by blocking voltage-gated sodium channels in the cell membrane of neurons. This prevents the influx of sodium ions into the neuron, which is necessary for the generation of an action potential. Without an action potential, the neuron is unable to transmit signals, and the sensation of pain is blocked.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl p-acetoxybenzoate p-acetoxybenzoate are well-studied. It is a potent local anesthetic and a pain reliever. It is also a weak inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. Ethyl p-acetoxybenzoate has a low toxicity and is generally well-tolerated by the body.

Advantages And Limitations For Lab Experiments

Ethyl p-acetoxybenzoate has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also readily available and inexpensive. Ethyl p-acetoxybenzoate is a useful model compound for studying drug metabolism and toxicity. However, it has some limitations. It is a weak inhibitor of cytochrome P450 enzymes, which may limit its usefulness in certain experiments. It is also a local anesthetic and a pain reliever, which may confound the results of certain experiments.

Future Directions

There are several future directions for the study of Ethyl p-acetoxybenzoate p-acetoxybenzoate. One area of interest is the development of new analogs with improved potency and selectivity. Another area of interest is the study of the metabolism of Ethyl p-acetoxybenzoate p-acetoxybenzoate and its analogs in different species, such as rodents and humans. This can provide insights into the pharmacokinetics and toxicology of these compounds. Additionally, the use of Ethyl p-acetoxybenzoate p-acetoxybenzoate as a model compound for studying drug metabolism and toxicity can be expanded to include other classes of drugs.

Synthesis Methods

Ethyl p-acetoxybenzoate is synthesized through the esterification of p-hydroxybenzoic acid with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated through simple distillation. The yield of the reaction is typically high, and the product is obtained in a pure form.

Scientific Research Applications

Ethyl p-acetoxybenzoate has a wide range of scientific research applications. It is commonly used as a local anesthetic and a pain reliever in the medical and dental fields. It is also used as a model compound in the study of drug metabolism and toxicity. Ethyl p-acetoxybenzoate is metabolized by the liver through hydrolysis to form p-hydroxybenzoic acid and ethanol. This process is similar to the metabolism of many drugs, and studying the metabolism of Ethyl p-acetoxybenzoate p-acetoxybenzoate can provide insights into the metabolism of other drugs.

properties

CAS RN

13031-45-3

Product Name

Ethyl p-acetoxybenzoate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 4-acetyloxybenzoate

InChI

InChI=1S/C11H12O4/c1-3-14-11(13)9-4-6-10(7-5-9)15-8(2)12/h4-7H,3H2,1-2H3

InChI Key

ACGYGMKFCVDVHS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)C

synonyms

Ethyl-4-acetoxybenzoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.